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Compound of Interest

Compound Name: Methyl 2-bromo-6-chlorobenzoate

Cat. No.: B1363611

Methyl 2-bromo-6-chlorobenzoate (CAS No: 685892-23-3) is a di-halogenated aromatic ester
that serves as a valuable and versatile building block in modern organic synthesis.[1][2] Its
unique substitution pattern, featuring sterically hindered and electronically distinct halogen
atoms (bromine and chlorine) ortho to a methyl ester, makes it a strategic precursor for the
synthesis of complex molecular architectures. The differential reactivity of the carbon-bromine
and carbon-chlorine bonds allows for selective functionalization, a critical attribute in the multi-
step synthesis of pharmaceutical agents and other fine chemicals.[3][4] This guide will explore
the fundamental properties and synthetic utility of this important intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is
foundational to its successful application in research and development.

Core Chemical Properties

The key identifying and physical properties of Methyl 2-bromo-6-chlorobenzoate are
summarized below for quick reference.
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Property Value Source
methyl 2-bromo-6-

IUPAC Name [1]
chlorobenzoate

CAS Number 685892-23-3 [1]12]

Molecular Formula CsHeBrClO:2 [11[2]

Molecular Weight 249.49 g/mol [1]

, COC(=0)C1=C(C=CC=C1Br)C

Canonical SMILES | [1]
XSNZTSBNXMQBRI-

InChl Key [1]
UHFFFAOYSA-N

Appearance Crystalline solid (typical) [5]

Purity Typically =298% [2]

Spectroscopic Signature

While a publicly available, peer-reviewed spectrum for this specific compound is not readily

found, its spectroscopic characteristics can be reliably predicted based on its structure and

data from analogous compounds like methyl 2-bromobenzoate.[6][7]

e 1H NMR: The spectrum is expected to show two distinct regions. A singlet around 3.9 ppm for

the methyl ester protons (-OCHs). The aromatic region (7.2-7.6 ppm) would display a

complex multiplet pattern corresponding to the three protons on the benzene ring.

e 13C NMR: The spectrum will feature a signal for the methyl carbon around 53 ppm and a

carbonyl carbon signal near 165 ppm. The six aromatic carbons would appear between 120-

140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) being

significantly influenced by their electronegativity.

« Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=0 stretch for the
ester group around 1720-1740 cm~1, C-O stretching bands between 1100-1300 cm~?, and
C-H stretching for the aromatic ring just above 3000 cm™1.
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e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]* due to the presence of both bromine (7°Br/8!Br in ~1:1 ratio) and
chlorine (3>*CI2’Cl in ~3:1 ratio), resulting in prominent M, M+2, and M+4 peaks.

Synthesis: A Scalable and Robust Process

The synthesis of Methyl 2-bromo-6-chlorobenzoate is not trivial due to the sterically
demanding 2,6-disubstitution pattern. A robust and scalable two-step process has been
developed, which is crucial for programs requiring kilogram quantities of the material.[8]

The primary strategy hinges on the o-lithiation of a readily available starting material, 3-
bromochlorobenzene, followed by carboxylation and subsequent esterification.[5][8] This
approach avoids the direct oxidation of a toluene derivative, which can be less efficient.[8]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the manufacturing process.
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Step 1: o-Lithiation & Carboxylation
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Caption: Scalable two-step synthesis of Methyl 2-bromo-6-chlorobenzoate.
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Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated pilot plant process.[5][8]
Step 1: Synthesis of 2-Bromo-6-chlorobenzoic Acid

e Reactor Setup: Charge a cryo-rated, inerted reactor with anhydrous tetrahydrofuran (THF).
Cool the solvent to -75 °C using a suitable cooling system (e.g., cryo-jacket or liquid
nitrogen). Vigilant temperature control is paramount to prevent an exothermic benzyne
decomposition pathway, which can initiate around -70 °C.[5][9]

o Base Preparation: In a separate vessel, prepare a solution of lithium 2,2,6,6-
tetramethylpiperidide (LTMP) by adding n-butyllithium to 2,2,6,6-tetramethylpiperidine in THF
at a controlled temperature.

e oO-Lithiation: Slowly add the prepared LTMP solution to the cold THF in the main reactor.
Then, add 3-bromochlorobenzene dropwise, ensuring the internal temperature does not
exceed -75 °C. Stir the resulting mixture for 1-2 hours at this temperature.

o Carboxylation: Bubble carbon dioxide gas (CO2) through the reaction mixture. This step is
exothermic and requires careful monitoring to maintain the temperature below -70 °C.

e Quench and Workup: Once the carboxylation is complete, allow the mixture to warm to room
temperature. Quench the reaction by adding water. Perform a phase separation, and extract
the aqueous layer with a suitable organic solvent (e.g., isopropyl acetate) to recover any
dissolved product. Acidify the aqueous layer to precipitate the 2-bromo-6-chlorobenzoic acid.

« |solation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Step 2: Esterification to Methyl 2-bromo-6-chlorobenzoate

e Reaction Setup: To a reactor containing the 2-bromo-6-chlorobenzoic acid from the previous
step, add a suitable solvent like acetone or THF.

o Base and Alkylating Agent: Add potassium carbonate (K2COs) as the base, followed by the
slow addition of methyl iodide (CHsl).
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o Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete
(monitor by TLC or LC-MS).

« Isolation and Crystallization: After cooling, filter off the inorganic salts. Concentrate the filtrate
under reduced pressure. The crude product can be purified by crystallization. A solvent
switch to a system like isopropyl acetate/water is effective, yielding the final product as a
crystalline solid with high purity (>99%).[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-6-chlorobenzoate stems from the differential reactivity
of its two halogen substituents, which allows for selective and sequential cross-coupling

reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.
[10][11] In Methyl 2-bromo-6-chlorobenzoate, the C(sp?)-Br bond is significantly more
reactive than the C(sp?)-Cl bond under typical Suzuki conditions. This difference in reactivity is
due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond,
facilitating the initial oxidative addition step with the Pd(0) catalyst.[4] This allows for the
selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent
transformations.

Suzuki Coupling Catalytic Cycle

The mechanism for the selective Suzuki coupling at the C-Br position is illustrated below.
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Catalytic Cycle
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Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Selective Suzuki-Miyaura
Coupling

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and
condenser, add Methyl 2-bromo-6-chlorobenzoate (1.0 equiv), the desired arylboronic acid
(1.2-1.5 equiv), and a base such as potassium phosphate (KsPOa) or cesium carbonate
(Cs2C03) (2.0 equiv).[10]

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)z, 2-5 mol%) and a suitable
phosphine ligand (e.g., SPhos or PCys-HBFa4, 4-10 mol%).[4][10]

Solvent: Add an anhydrous, degassed solvent system, typically a mixture like 1,4-dioxane
and water (e.g., 4:1 v/v).[11]

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen
through the solution for 15-20 minutes. This is critical to remove oxygen, which can
deactivate the palladium catalyst.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir
until the starting material is consumed (monitor by TLC or LC-MS).
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Workup and Purification: Cool the reaction to room temperature. Dilute with an organic
solvent like ethyl acetate and wash with water and brine. Dry the organic layer over
anhydrous magnesium sulfate (MgSOQa), filter, and concentrate under reduced pressure. The
crude product can then be purified by silica gel column chromatography.

Other Reactions

Nucleophilic Aromatic Substitution (SNA_r): While the electron-withdrawing ester group
provides some activation, displacing the chlorine via S_N_Ar typically requires harsh
conditions (high temperatures, strong nucleophiles) due to the relatively electron-rich nature
of the ring.[12]

Ester Manipulation: The methyl ester group can undergo standard transformations such as
hydrolysis to the corresponding carboxylic acid, or amidation to form amides, providing
further avenues for molecular diversification.

Safety, Handling, and Disposal

Proper handling of Methyl 2-bromo-6-chlorobenzoate is essential for laboratory safety. The

following information is compiled from standard Safety Data Sheets (SDS).[13][14][15]

GHS Hazard Classification

Hazard Class Category Hazard Statement

Skin Corrosion/Irritation 2 H315: Causes skin irritation

. . H319: Causes serious eye
Serious Eye Damage/Irritation 2/2A

irritation
Specific Target Organ Toxicity 3 H335: May cause respiratory
(Single Exposure) irritation

Source: ECHA GHS Classification[1][15]

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[16] Ensure eyewash stations and safety showers are readily accessible.[13]
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» Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles or a face shield meeting standards
like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[13]

o Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab
coat and closed-toe shoes are mandatory.[16]

o Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved
respirator.[16]

e General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
work area.[14]

Storage and Disposal

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep
away from incompatible materials such as strong oxidizing agents.[17]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. This should be done via an approved waste disposal plant.[13]

Conclusion

Methyl 2-bromo-6-chlorobenzoate is a high-value intermediate whose utility is defined by its
unique structural features. The sterically hindered environment and, most importantly, the
differential reactivity of its C-Br and C-ClI bonds, enable its use in selective, sequential cross-
coupling reactions. The development of a robust and scalable o-lithiation-based synthesis has
made this compound accessible for large-scale drug development programs. A comprehensive
understanding of its properties, reactivity, and safe handling procedures, as outlined in this
guide, is critical for any scientist aiming to leverage this versatile building block in the pursuit of
novel molecular discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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